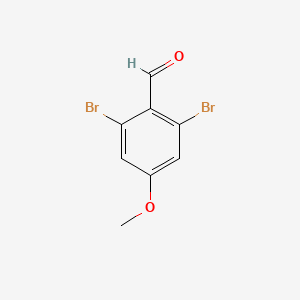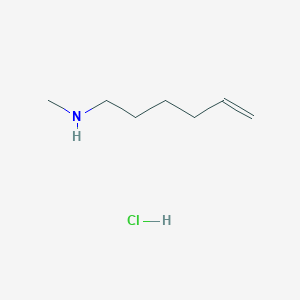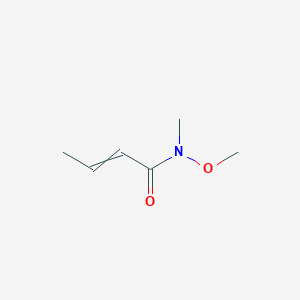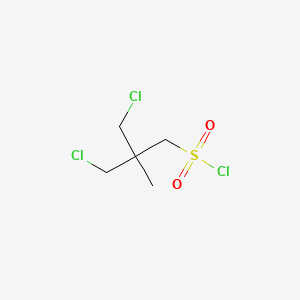
3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride
Vue d'ensemble
Description
“3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride” is a chemical compound with the molecular formula C5H7Cl3O . It has an average mass of 189.467 Da and a monoisotopic mass of 187.956253 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), chlorine (Cl), and oxygen (O) atoms . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis
The detailed reaction mechanism of a similar compound, 3-chloro-2-methyl-1-propene (3CMP), with OH radical was investigated by employing highly accurate electronic structure calculations and kinetic modelling . Due to the unsaturated structure of 3CMP, it is highly reactive in the troposphere with OH radical .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C5H7Cl3O, an average mass of 189.467 Da, and a monoisotopic mass of 187.956253 Da .Applications De Recherche Scientifique
Application in Textile Industry
- Application Summary : CHPTAC is used for cationization of cotton fabrics . This process allows the colorization of cotton with anionic dyestuffs such as reactive dyes .
- Methods of Application : Cotton fabrics were cationized at three levels of CHPTAC. Different neutralization schemes were employed on each cationization level to determine the effect of pH and process parameters on minimizing the amount of free trimethyl amine (TMA) in cationized cotton .
- Results : The results show that it is straightforward to quantify the concentration of TMA in cationized fabric and that the lowest levels of TMA in cationized cotton are achieved with by an initial warm rinse to remove excess sodium hydroxide, followed by acidification bath to achieve an acidic pH, and ending with a subsequent cold final rinse .
Application in Salt-free Dyeing
- Application Summary : CHPTAC is used to modify cotton fabric for salt-free dyeing with high levelling performance . This process decreases the electrostatic repulsion with the anionic dyes .
- Methods of Application : A systematic optimization of the process has been performed. The acid dyes were applied instead of the common reactive dyes to dye the modified fabrics .
- Results : The dye-uptake of the modified fabric dyed by optimized conditions achieves to about 92%, which is comparable to traditional cotton dyeing process .
Atmospheric Reactions of 3-Chloro-2-Methyl-1-Propene
- Application Summary : A comprehensive quantum chemical study on the mechanism and kinetics of atmospheric reactions of 3-chloro-2-methyl-1-propene with OH radical was conducted . This compound is highly reactive in the troposphere due to its unsaturated structure .
- Methods of Application : Highly accurate electronic structure calculations and kinetic modelling were employed to investigate the detailed reaction mechanism of 3-chloro-2-methyl-1-propene (3CMP) with OH radical .
- Results : The oxidation of 3CMP results in the formation of stable chlorinated products, such as chloroacetone and formyl chloride, which are identified experimentally . These products may be transported to the stratosphere which will affect the ozone layer .
Use as a Quaternizing Agent
- Application Summary : (3-Chloro-2-hydroxypropyl)trimethylammonium chloride solution (CHTAC) can be used as a quaternizing agent for quaternization of N-aryl chitosan derivatives .
- Methods of Application : The specific methods of application would depend on the specific reaction conditions and the particular N-aryl chitosan derivative being quaternized .
- Results : The result of this application would be the formation of quaternized N-aryl chitosan derivatives .
Organic Solvent in Various Industrial Applications
- Application Summary : 3-Chloro-2-methyl-1-propene (3CMP), a compound similar to the one you asked about, is used as an organic solvent in various industrial applications .
- Methods of Application : The specific methods of application would depend on the specific industrial process and the particular requirements of the solvent .
- Results : The use of 3CMP as a solvent can facilitate various industrial processes, although it should be noted that its emission into the atmosphere can cause environmental pollution .
Intermediate for the Synthesis of Organic Compounds
- Application Summary : 3CMP is also used as an intermediate for the synthesis of organic compounds .
- Methods of Application : The specific methods of application would depend on the specific synthetic route and the particular organic compound being synthesized .
- Results : The use of 3CMP as a synthetic intermediate can enable the synthesis of a variety of organic compounds .
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl3O2S/c1-5(2-6,3-7)4-11(8,9)10/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJOGLPVGWFTLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1430589.png)
![5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1430591.png)
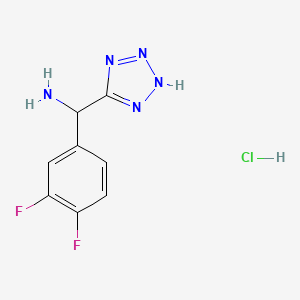
![3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride](/img/structure/B1430597.png)
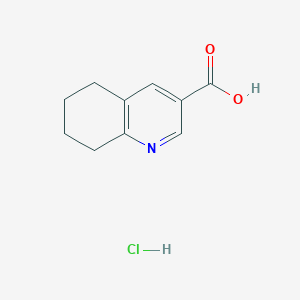
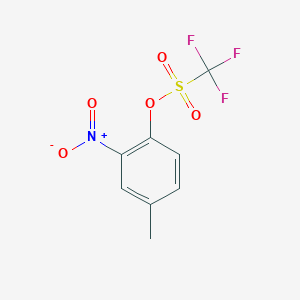
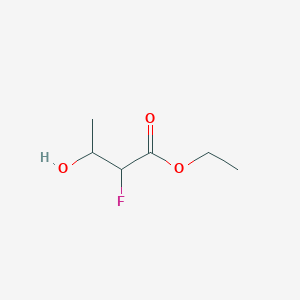
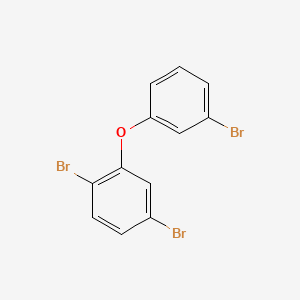
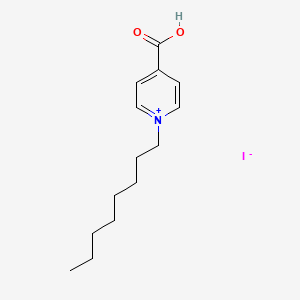
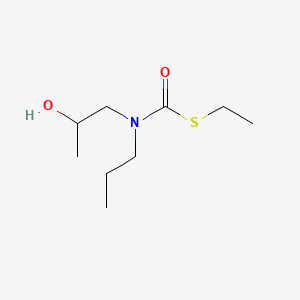
![N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine]](/img/structure/B1430607.png)
